REACTION_SMILES
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[C:9]([O:10][O:11][C:12](=[O:13])[c:14]1[cH:15][cH:16][cH:17][cH:18][cH:19]1)(=[O:20])[c:21]1[cH:22][cH:23][cH:24][cH:25][cH:26]1.[CH3:27][c:28]1[c:29]([C:30](=[O:31])[O:32][CH3:33])[c:34]([CH3:38])[cH:35][cH:36][cH:37]1.[O:1]=[C:2]1[N:3]([Br:8])[C:4](=[O:5])[CH2:6][CH2:7]1>>[Br:8][CH2:27][c:28]1[c:29]([C:30](=[O:31])[O:32][CH3:33])[c:34]([CH3:38])[cH:35][cH:36][cH:37]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OOC(=O)c1ccccc1)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1c(C)cccc1C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)N1Br
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Name
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Type
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product
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Smiles
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COC(=O)c1c(C)cccc1CBr
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |